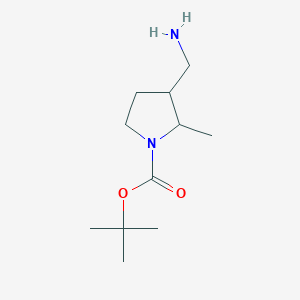

1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine

CAS No.:

Cat. No.: VC13519202

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O2 |

|---|---|

| Molecular Weight | 214.30 g/mol |

| IUPAC Name | tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O2/c1-8-9(7-12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |

| Standard InChI Key | ZEGUGBZHMDGDJD-UHFFFAOYSA-N |

| SMILES | CC1C(CCN1C(=O)OC(C)(C)C)CN |

| Canonical SMILES | CC1C(CCN1C(=O)OC(C)(C)C)CN |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a pyrrolidine ring substituted with three functional groups:

-

A Boc group () at the 1-position, which protects the amine during synthetic reactions .

-

An aminomethyl group () at the 3-position, providing a site for further functionalization.

-

A methyl group () at the 2-position, influencing steric and electronic properties.

The IUPAC name, tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate, reflects this substitution pattern. The SMILES notation, CC1C(CCN1C(=O)OC(C)(C)C)CN, and InChIKey ZEGUGBZHMDGDJD-UHFFFAOYSA-N, uniquely identify its connectivity and stereochemistry.

| Property | Value (Analogous Compounds) | Source |

|---|---|---|

| Density | 1.0–1.1 g/cm³ | |

| Boiling Point | 280–285°C | |

| Melting Point | 35–40°C | |

| Flash Point | 120–125°C |

These properties suggest moderate thermal stability and solubility in organic solvents like dichloromethane .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves sequential functionalization of the pyrrolidine ring:

Step 1: Boc Protection

The primary amine on pyrrolidine is protected using di-tert-butyl dicarbonate () in the presence of triethylamine () . This reaction typically proceeds at room temperature in dichloromethane, yielding the Boc-protected intermediate .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its Boc group facilitates selective deprotection, enabling sequential reactions without side reactions .

Biological Activity

While direct studies are scarce, structural analogs exhibit:

-

Enzyme inhibition: Binding to ATP pockets in kinases via hydrogen bonding.

-

Receptor modulation: Interaction with G protein-coupled receptors (GPCRs) due to the aminomethyl group’s flexibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume